Ilexsaponin B3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

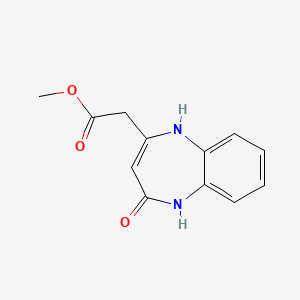

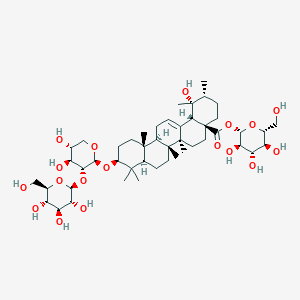

Ilexsaponin B3, also known as Ilexoside K, is a triterpenoid saponin . It has significant hypocholesterolemic activity , which means it can lower cholesterol levels. It is found in the plant species of the Ilex genus .

Synthesis Analysis

The synthesis of Ilexsaponin B3 has been studied using various chromatographic methods. A method called the Quantitative Analysis of Multi-components with Single Marker (QAMS) was established for the simultaneous determination of six triterpenoid saponins, including Ilexsaponin B3, in Ilex pubescens by Ultra Performance Liquid Chromatography (UPLC) and High Performance Liquid Chromatography (HPLC) .Molecular Structure Analysis

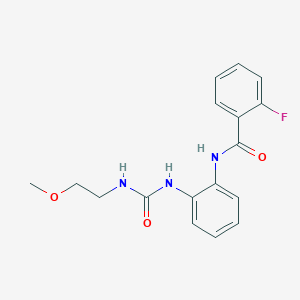

The molecular formula of Ilexsaponin B3 is C47H76O18 . It has an average mass of 929.096 Da and a monoisotopic mass of 928.503174 Da . It has 24 defined stereocentres .Chemical Reactions Analysis

The chemical reactions involving Ilexsaponin B3 have been studied using LC-MS/MS methods . The method was used to determine the metabolic potential of intestinal bacterial strains on Ilexsaponin B3 .Physical And Chemical Properties Analysis

Ilexsaponin B3 is a triterpenoid saponin with the molecular formula C47H76O18 . It has an average mass of 929.096 Da and a monoisotopic mass of 928.503174 Da .Aplicaciones Científicas De Investigación

Antithrombotic Activity

Ilexsaponin B3 (IB3), derived from the roots of Ilex pubescens, has demonstrated significant antithrombotic activity. It inhibits thrombosis-caused hemiplegia and death induced by collagen-epinephrine in mice and arterial thrombotic models in rats. However, it does not dissolve blood clots or inhibit platelet aggregation induced by adenosine diphosphate (ADP) in rabbits (Xiong Tianqin et al., 2012).

Pro-Angiogenic Effects

Ilexsaponin A1, a close relative of Ilexsaponin B3, exhibits pro-angiogenic activity, promoting cell proliferation, migration, invasion, and tube formation in human umbilical vein endothelial cells. It also rescues blood vessel loss in vascular insufficient zebrafish models, indicating potential therapeutic applications for cardiovascular diseases and related vascular insufficiencies (Jingjing Li et al., 2017).

Protection Against Myocardial Injury

Research has shown that Ilexsaponin A attenuates ischemia-reperfusion-induced myocardial injury through an anti-apoptotic pathway. This indicates a potential application for Ilexsaponin B3 in protecting against heart diseases and related conditions (Shuang Zhang et al., 2017).

Structural Analysis

The sugar moieties of Ilexsaponin B3 have been structurally analyzed through NMR techniques. Such analyses are crucial for understanding the chemical properties and potential therapeutic applications of the compound (Fu Chun-yan, 2008).

Absorption Characteristics

Studies have investigated the absorption characteristics of related compounds like ilexgenin A and ilexsaponin B1 in human umbilical vein endothelial cells, providing insights into how these compounds might be processed and utilized within the human body, which could be relevant for Ilexsaponin B3 as well (Jingwen Qiu et al., 2022).

Metabolites Identification and Drug-Drug Interaction

The metabolites of Ilexsaponin A1 have been identified, and its potential for drug-drug interaction has been evaluated. Understanding such interactions is critical for the safe and effective use of Ilexsaponin B3 in therapeutic settings (Liang Wu et al., 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O18/c1-21-10-15-47(41(58)65-39-35(57)33(55)31(53)25(19-49)62-39)17-16-44(5)22(37(47)46(21,7)59)8-9-27-43(4)13-12-28(42(2,3)26(43)11-14-45(27,44)6)63-40-36(29(51)23(50)20-60-40)64-38-34(56)32(54)30(52)24(18-48)61-38/h8,21,23-40,48-57,59H,9-20H2,1-7H3/t21-,23-,24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,43+,44-,45-,46-,47+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICIOAMNFCXLEV-FIKBOFRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

929.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ilexoside K | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2490994.png)

![2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2490997.png)

![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2491007.png)

![N-[(1-methylindol-3-yl)methyl]prop-2-enamide](/img/structure/B2491009.png)

![(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2491013.png)